
5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxaldehyde: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom, a pyrrolidinylsulfonyl group, and a carboxaldehyde group attached to the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by the introduction of the pyrrolidinylsulfonyl group through nucleophilic substitution. The final step involves the formylation of the indole ring to introduce the carboxaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxaldehyde group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Formation of 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxylic acid.
Reduction: Formation of 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its indole core, which is a common motif in many biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The presence of the sulfonyl group can enhance the compound’s solubility and bioavailability.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity allows for the modification of its structure to produce a wide range of products.
Mécanisme D'action
The mechanism of action of 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxaldehyde involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromine atom and the sulfonyl group can further modulate these interactions by affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxamide
- 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-methanol
Comparison: Compared to its carboxamide and methanol derivatives, 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxaldehyde has a unique reactivity due to the presence of the carboxaldehyde group. This allows for a wider range of chemical transformations and applications. The carboxamide derivative may have enhanced stability, while the methanol derivative may have different solubility properties.
Propriétés
Numéro CAS |
918142-89-9 |
|---|---|
Formule moléculaire |
C13H13BrN2O3S |
Poids moléculaire |
357.22 g/mol |
Nom IUPAC |
5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C13H13BrN2O3S/c14-9-3-4-11-10(7-9)13(12(8-17)15-11)20(18,19)16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6H2 |
Clé InChI |
YVVLFEKBZMAJRW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


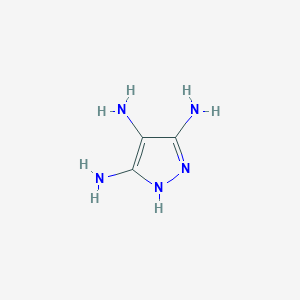

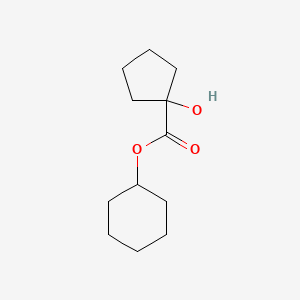

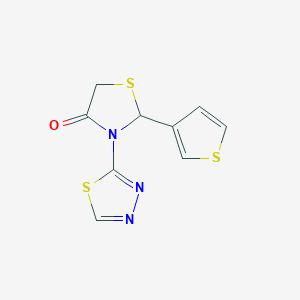
![[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride](/img/structure/B14000345.png)

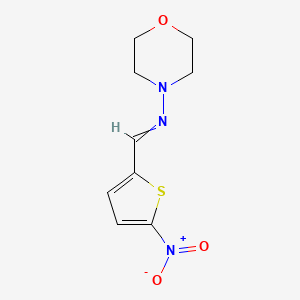

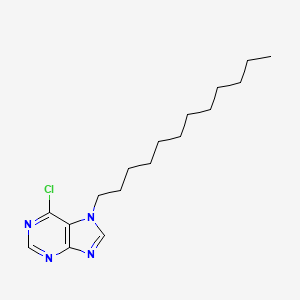
![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)


![N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide](/img/structure/B14000371.png)
